7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
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Overview
Description
7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyridinyl group, and a tetrahydropyrrolo[3,4-e][1,4]diazepinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-e][1,4]diazepinone core, followed by the introduction of the fluorophenyl and pyridinyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated analogs. Substitution reactions can result in a wide range of new compounds with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its effects on various diseases and conditions, including its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s binding to these targets can modulate their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
- 7-(4-bromophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
- 7-(4-methylphenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17FN4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-6-pyridin-2-yl-2,3,4,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C19H17FN4O/c1-12-16-17(23-11-10-21-12)19(25)24(14-7-5-13(20)6-8-14)18(16)15-4-2-3-9-22-15/h2-9,18,21H,10-11H2,1H3 |
InChI Key |
YGCGTAKGKIJZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NCCN1)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Origin of Product |
United States |
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